molecular formula C25H26N4O3S B2560497 3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532975-08-9

3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2560497
CAS RN: 532975-08-9
M. Wt: 462.57
InChI Key: NOWXUFQMWPMCQK-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Binding Interactions

Research on similar molecules, such as 2,6-Dimthyl-N-(5-mthyl-3-isoxazolyl)benzamide, has focused on their molecular structure, highlighting the planarity of isoxazole and benzene rings and their potential for forming hydrogen bonds. Such characteristics suggest that our compound of interest could engage in specific binding interactions with biological targets, emphasizing its potential use in drug design and molecular docking studies Rodier et al., 1993.

Anticancer and Anti-inflammatory Applications

Compounds with similar structural motifs have been synthesized and evaluated for their anti-inflammatory and analgesic properties, such as derivatives of visnaginone and khellinone, indicating the potential therapeutic applications of our compound in managing inflammation and pain Abu‐Hashem et al., 2020. Additionally, novel benzamide derivatives have shown promising anticancer activity, suggesting that our compound could contribute to the development of new cancer treatments Tiwari et al., 2017.

Enzyme Inhibition and Molecular Docking

Studies on Schiff bases derived from sulfamethoxazole and sulfisoxazole have shown effects on enzyme activities, offering insights into how our compound might interact with enzymes and inhibit their activities, potentially useful in therapeutic applications or biochemical research Alyar et al., 2019.

Corrosion Inhibition

Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions provides an example of the industrial application of similar compounds, suggesting potential uses of our compound in materials science and engineering to prevent corrosion Hu et al., 2016.

properties

IUPAC Name

3,4-dimethyl-N-[2-[3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-16-8-9-19(12-17(16)2)25(31)26-10-11-29-14-22(20-6-4-5-7-21(20)29)33-15-24(30)27-23-13-18(3)32-28-23/h4-9,12-14H,10-11,15H2,1-3H3,(H,26,31)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOWXUFQMWPMCQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-(3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

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